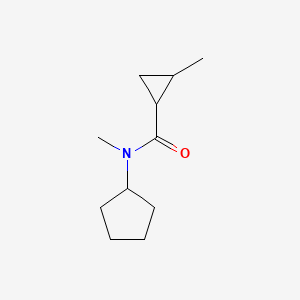
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been linked to a variety of neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promise as a potential therapeutic agent for these conditions, as well as for substance abuse disorders and certain types of cancer.
Mécanisme D'action
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for the degradation of GABA in the brain. By blocking this enzyme, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of existing antiepileptic drugs, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This has been associated with a reduction in seizure activity, anxiety-like behavior, and depressive symptoms in preclinical models. N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of substance abuse.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA aminotransferase, its ability to increase GABA levels in the brain, and its similarity to existing antiepileptic drugs. However, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has some limitations, including its relatively short half-life and the need for frequent dosing in preclinical studies.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could lead to improved therapeutic outcomes for neurological disorders. Another area of interest is the use of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide in combination with other drugs, such as benzodiazepines, to enhance its therapeutic effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide in humans, particularly for the treatment of epilepsy, anxiety, and substance abuse disorders.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride, followed by the addition of ammonia to form the carboxamide. This method has been optimized for high yield and purity, and has been used to produce N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide on a large scale for preclinical and clinical studies.
Applications De Recherche Scientifique
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been extensively studied in preclinical models of neurological disorders, including epilepsy, anxiety, and depression. In these studies, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity, anxiety-like behavior, and depressive symptoms. N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of substance abuse, suggesting a potential role in the treatment of addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8-7-10(8)11(13)12(2)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXQPZOCJDSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
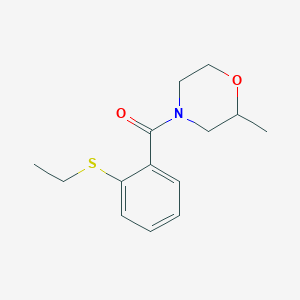
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)

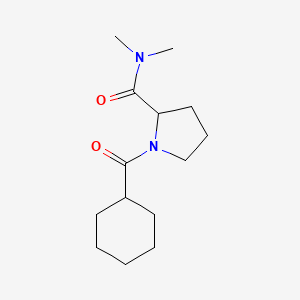
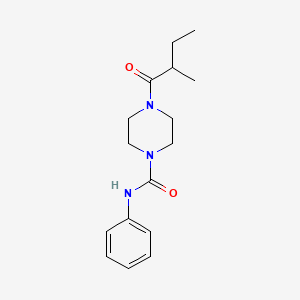
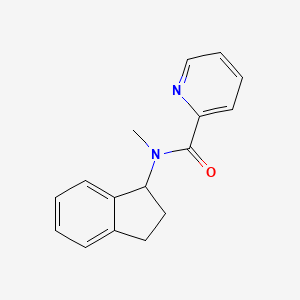
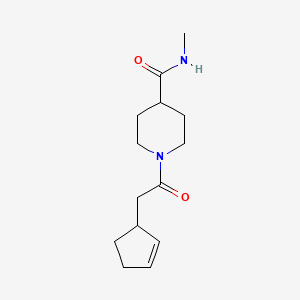
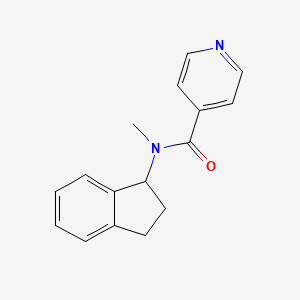
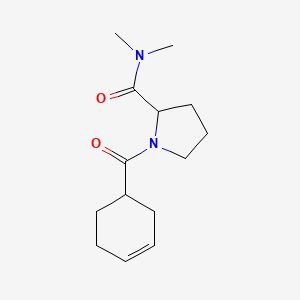
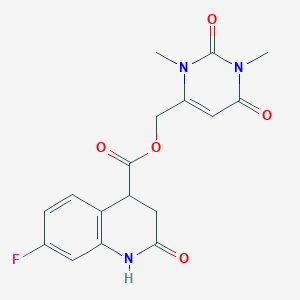

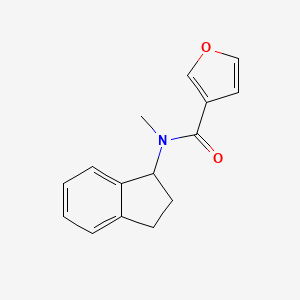
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)